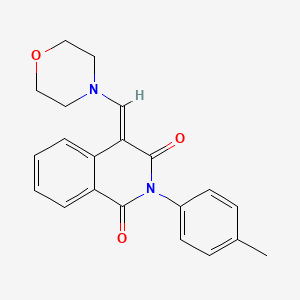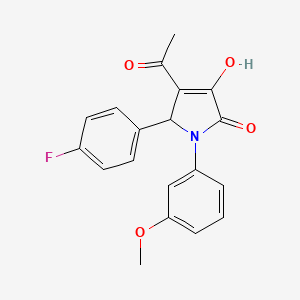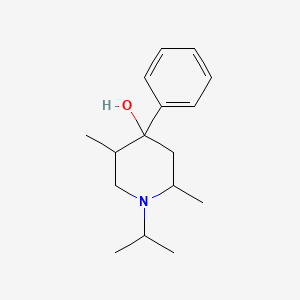
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione)
Descripción general
Descripción
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione), also known as DPPD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. DPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 288-292°C. This compound has been shown to possess several interesting properties that make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is not fully understood. However, it has been suggested that 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) may act as a radical scavenger, protecting cells from oxidative damage. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to possess anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can protect cells from oxidative damage and reduce inflammation. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been shown to possess anti-tumor properties, making it a potential candidate for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its excellent solubility in organic solvents, which makes it easy to handle in the laboratory. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has also been reported to be stable under a wide range of conditions, making it a reliable reagent for use in various experiments. However, one limitation of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is its relatively high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione). One potential area of research is the development of new synthetic methods for 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) in various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) and its potential interactions with other molecules.
Métodos De Síntesis
The synthesis of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) can be achieved through various methods, including the condensation reaction of 2,4,6-trioxo-5-phenylpyrimidine with 4-aminobenzaldehyde in the presence of a catalyst such as piperidine. Another method involves the reaction of 2,4,6-trioxo-5-phenylpyrimidine with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. Both of these methods have been reported to yield high purity 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione).
Aplicaciones Científicas De Investigación
5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) is in the field of organic electronics. 5,5'-(1,4-phenylenedimethylylidene)di(2,4,6(1H,3H,5H)-pyrimidinetrione) has been shown to possess excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Propiedades
IUPAC Name |
5-[[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-11-9(12(22)18-15(25)17-11)5-7-1-2-8(4-3-7)6-10-13(23)19-16(26)20-14(10)24/h1-6H,(H2,17,18,21,22,25)(H2,19,20,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYHTLROLBKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294346 | |
| Record name | 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-83-6 | |
| Record name | NSC95915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-(1,4-phenylenedimethylylidene)dipyrimidine-2,4,6(1h,3h,5h)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]methyl}benzamide](/img/structure/B5163105.png)


![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)



